molecular formula C10H12N2 B1358635 4-(Propylamino)benzonitrile CAS No. 4714-64-1

4-(Propylamino)benzonitrile

Cat. No. B1358635
CAS RN: 4714-64-1
M. Wt: 160.22 g/mol
InChI Key: LIXFWOACMYYMSI-UHFFFAOYSA-N
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Description

4-(Propylamino)benzonitrile, also known as 4-PBN, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid with a boiling point of 117°C and a molecular weight of 141.18 g/mol. 4-PBN is used as a precursor to create a range of compounds, including drugs, dyes, and other organic compounds. It is also used in a variety of laboratory experiments, due to its low cost and ease of synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-PBN.

Scientific Research Applications

Electrolyte Additive in High Voltage Lithium-Ion Batteries

Research demonstrates the application of 4-(trifluoromethyl)-benzonitrile, a compound structurally related to 4-(propylamino)benzonitrile, as an electrolyte additive in high voltage lithium-ion batteries. This additive significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to enhanced battery performance (Huang et al., 2014).

Electrocatalytic Oxidation in Organic Synthesis

Benzonitrile and its derivatives are key intermediates in organic synthesis, pharmaceuticals, and dyestuffs industries. A study highlights the use of multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) as anodic electrocatalysts for the efficient electrochemical synthesis of benzonitrile, indicating a potential application area for similar compounds like 4-(propylamino)benzonitrile (Wang et al., 2020).

Corrosion Inhibition in Mild Steel

Research has explored the use of benzonitrile derivatives, including those structurally similar to 4-(propylamino)benzonitrile, as corrosion inhibitors for mild steel in acidic environments. This application is significant for industries that require corrosion protection for metal components (Chaouiki et al., 2018).

Catalytic Hydrogenation in Organic Chemistry

The catalytic hydrogenation of benzonitrile derivatives is a crucial reaction in organic chemistry, where they are converted to corresponding amines. This reaction has broad applications in synthesizing various organic compounds, potentially including 4-(propylamino)benzonitrile (Bawane & Sawant, 2004).

Pharmaceutical Applications

Compounds like 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, closely related to 4-(propylamino)benzonitrile, have been developed as nonsteroidal androgen receptor antagonists. These compounds have potential applications in dermatology, particularly for sebum control and treating androgenetic alopecia (Li et al., 2008)

Future Directions

For more detailed information, you can refer to the relevant papers and technical documents .

properties

IUPAC Name

4-(propylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXFWOACMYYMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625180
Record name 4-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propylamino)benzonitrile

CAS RN

4714-64-1
Record name 4-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 4-fluorobenzonitrile and n-propylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SL Liu, HS Jia - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the title compound, C10H11N3O2, the nitro group is essentially coplanar with the aromatic ring [dihedral angle = 1.3 (3)] and forms an intramolecular amine–nitro N—H⋯O hydrogen …
Number of citations: 1 scripts.iucr.org
L Rylands, A Welsh, K Maepa, T Stringer… - European Journal of …, 2019 - Elsevier
Benzimidazoles, such as albendazole, thiabendazole and omeprazole have antiplasmodial activity against Plasmodium falciparum and are widely used as scaffolds for metal-based …
Number of citations: 44 www.sciencedirect.com
L Rylands - 2018 - open.uct.ac.za
Malaria remains a huge public health concern, affecting millions of people from all around the world. The widespread resistance by Plasmodium parasites to previously effective …
Number of citations: 0 open.uct.ac.za
Q Wang, JC Hsiao, N Yardeny, HC Huang, CM O'Mara… - Cell reports, 2023 - cell.com
The danger signals that activate the related nucleotide-binding domain leucine-rich repeat pyrin domain-containing 1 (NLRP1) and caspase activation and recruitment domain-…
Number of citations: 13 www.cell.com

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